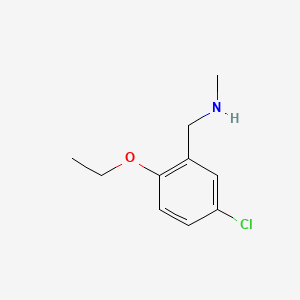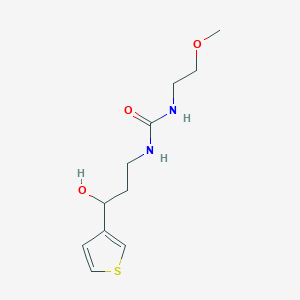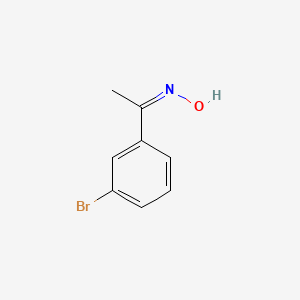
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine is an organic compound with a molecular formula of C10H14ClNO It is a derivative of phenethylamine, characterized by the presence of a chloro and ethoxy group on the benzene ring, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-ethoxyaniline.
Alkylation: The aniline derivative undergoes alkylation with formaldehyde and formic acid to introduce the N-methyl group.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the alkylation process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Ammonia, thiols, solvents like ethanol or methanol.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-chloro-2-ethoxyphenyl)-N-(2-furylmethyl)methanamine: Contains a furylmethyl group instead of a methyl group.
Uniqueness
1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine is unique due to the specific combination of chloro and ethoxy substituents on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
893581-50-5 |
|---|---|
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
2-(5-chloro-2-ethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H14ClNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3 |
InChI-Schlüssel |
RFGXZKPIGJTVNC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)CCN |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914580.png)
![O-[(3-chlorophenyl)methyl]hydroxylamine](/img/structure/B2914581.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide](/img/structure/B2914582.png)
![ethyl 5-(2-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914583.png)
![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide](/img/structure/B2914584.png)
![7-(2-chlorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)
![N-[2-(4-Chlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2914588.png)

![2'-amino-1-[(2-chlorophenyl)methyl]-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carbonitrile](/img/structure/B2914594.png)
![5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2914595.png)
